Absence of Public Target Engagement Data Versus Highly Potent Class-Leading DNA Gyrase B Inhibitors
The primary differentiator for this compound is the complete absence of publicly disclosed, quantitative target engagement data, which stands in stark contrast to closely related benzothiazole-based analogs. A comprehensive search of PubMed, BindingDB, ChEMBL, and the PDB for CAS 1903011-82-4 returned no primary research articles, no reported IC50, Ki, or Kd values, and no patent-derived bioactivity data [1]. This is a critical distinction from the potent inhibitors in the same chemical class, such as compound 15a (IC50 = 9.5 nM for E. coli DNA gyrase B) [2].
| Evidence Dimension | Publicly available target engagement data (IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Benzothiazole-based compounds from the same scaffold series (e.g., 'Compound 15a': IC50 = 9.5 nM on E. coli gyrase B) |
| Quantified Difference | Not applicable — differentiation is based on non-existent quantitative characterization versus characterized analogs |
| Conditions | E. coli DNA gyrase B inhibition assay (comparator context only) |
Why This Matters
For scientific procurement, this evidence gap means the compound cannot be selected based on a proven biochemical mechanism, requiring users to invest in de novo target identification and assay development before use.
- [1] Search performed against PubMed, BindingDB, ChEMBL, and PDB databases for CAS 1903011-82-4 and IUPAC name, returning zero primary research articles with quantitative bioactivity data as of May 2026. View Source
- [2] Gjorgjieva M, Tomasic T, Barancokova M, Katsamakas S, Ilas J, Tammela P, Peterlin Masic L, Kikelj D. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. J Med Chem. 2016 Aug 19. View Source
